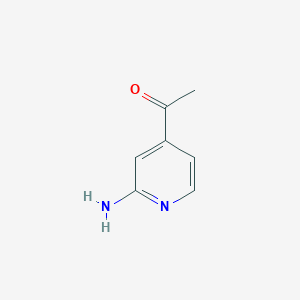

1-(2-Aminopyridin-4-yl)ethanone

Overview

Description

Cyclization Reaction Analysis

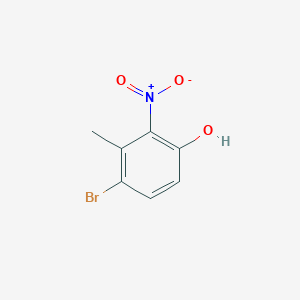

The study titled "Cyclization Reaction of 2-Azido-1-(2-hydroxyphenyl)ethanones with Terminal Alkynoates Catalyzed by 4-Dimethylaminopyridine (DMAP): Synthesis of 2-Aminobenzofuran-3(2H)-one Derivatives" explores a novel cyclization reaction. This reaction involves the conversion of 2-azido-1-(2-hydroxyphenyl)ethanones into 2-aminobenzofuran-3(2H)-one derivatives using DMAP as a catalyst. The process yields moderate to good results and is notable for its mild reaction conditions and quick completion time of 2 hours. The paper also delves into the scope and limitations of these cyclization reactions, although it does not directly discuss 1-(2-Aminopyridin-4-yl)ethanone .

Synthesis Analysis

In the paper "A general and versatile synthesis of 2-alkyl-4-aminopyridines," a two-step synthesis method for 2-alkyl-4-aminopyridines is presented. Starting from commercially available cis-1-methoxy-1-buten-3-yne, the process involves acylation followed by amination and cyclization in ammonia. This method successfully produces substituted pyridines with high yield. While this paper provides a general method for synthesizing aminopyridines, it does not specifically address the synthesis of this compound .

Molecular Structure Analysis

Neither of the provided papers directly analyzes the molecular structure of this compound. However, the general structure of aminopyridines is discussed in the context of the synthesis of 2-alkyl-4-aminopyridines. Aminopyridines are heterocyclic compounds that feature an amino group attached to a pyridine ring. The position of the amino group can significantly influence the chemical properties and reactivity of the molecule .

Chemical Reactions Analysis

The papers provided do not detail chemical reactions specific to this compound. However, the cyclization reaction described in the first paper could potentially be relevant if this compound were to be used as a starting material or intermediate in the synthesis of benzofuran derivatives. The reaction conditions catalyzed by DMAP might offer insights into the reactivity of similar aminopyridine compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not discussed in the provided papers. However, in general, aminopyridines are known for their basicity due to the presence of the amino group. They can engage in hydrogen bonding and exhibit different reactivity patterns depending on the substituents attached to the pyridine ring. The synthesis paper suggests that the aminopyridines can be obtained in high yield, which may imply favorable stability and reactivity under the synthesis conditions .

Scientific Research Applications

Photophysics Studies

1-(4'-Amino-biphenyl-4-yl)-ethanone (ABE), a compound structurally related to 1-(2-Aminopyridin-4-yl)ethanone, has been investigated for its photophysical properties. In a study by Ghoneim (2001), ABE exhibited a significant red-shift in its fluorescence in an ethanol solution, which was interpreted as a result of microscopic solvent heterogeneity. This finding suggests potential applications in studying solvent effects on molecular fluorescence properties (Ghoneim, 2001).

Organic Synthesis

A study by Ankati & Biehl (2010) described the microwave-assisted synthesis of various 2-amino derivatives of thieno[2,3-b]pyridin-2-amine, utilizing 1-(2-chloropyridin-3-yl)ethanone and different primary amines. This study highlights the role of compounds like this compound in the synthesis of complex organic molecules (Ankati & Biehl, 2010).

Luminescent Material Research

Xu et al. (2010) investigated the luminescent properties of terbium and europium complexes with an amino-alkenone type ligand, closely related to this compound. This study revealed that the Tb(III) complex exhibited characteristic emissions under UV light, indicating potential applications in the development of luminescent materials (Xu et al., 2010).

Mechanism of Action

Target of Action

The primary target of 1-(2-Aminopyridin-4-yl)ethanone is the glycosylphosphatidylinositol (GPI)-anchored wall transfer protein 1 (Gwt1) . This protein is essential for trafficking and anchoring GPI anchor proteins to the outer cell wall in fungi .

Mode of Action

This compound acts by inhibiting the function of Gwt1 . This inhibition affects the integrity of the fungal cell wall, thus increasing recognition of the fungus by immune cells .

Biochemical Pathways

The inhibition of Gwt1 disrupts the normal functioning of the fungal cell wall . This leads to an increased recognition of the fungus by immune cells, thereby enhancing the body’s immune response against the fungus .

Result of Action

The result of the action of this compound is the disruption of the fungal cell wall integrity, leading to an enhanced immune response against the fungus . This makes it a potential therapeutic agent for treating invasive fungal infections .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C . These conditions help maintain the stability and potency of the compound. Furthermore, the compound’s action can also be influenced by the physiological environment within the body, such as pH levels, presence of other compounds, and individual metabolic differences.

properties

IUPAC Name |

1-(2-aminopyridin-4-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O/c1-5(10)6-2-3-9-7(8)4-6/h2-4H,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZNURVDNAKVKGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=NC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00521846 | |

| Record name | 1-(2-Aminopyridin-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00521846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

42182-25-2 | |

| Record name | 1-(2-Aminopyridin-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00521846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

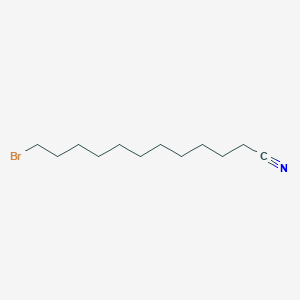

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

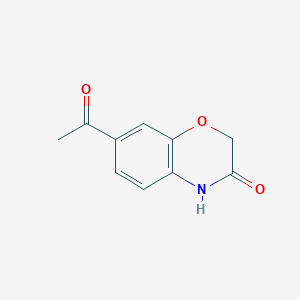

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-Aminoethyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B1282226.png)

![1-[(2E)-3-thien-2-ylprop-2-enoyl]piperazine](/img/structure/B1282231.png)

![4-Chloropyrido[3,2-d]pyrimidine](/img/structure/B1282233.png)

![2-Azaspiro[5.5]undec-8-ene](/img/structure/B1282242.png)